molecular formula C8H11NO3 B2889976 Methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate CAS No. 1192759-37-7

Methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate

Cat. No. B2889976
CAS RN: 1192759-37-7
M. Wt: 169.18
InChI Key: PDAUOXQJZWNGPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increased in the past few years . Substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .


Molecular Structure Analysis

Oxazoles have a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

Oxazoles and its derivatives are a part of a number of medicinal compounds . They are used as intermediates for the synthesis of new chemical entities in medicinal chemistry .


Physical And Chemical Properties Analysis

Oxazoles are stable liquids at room temperature with a boiling point of 69 °C .

Scientific Research Applications

Antimicrobial Activity

Oxazole derivatives, including Methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate, have been studied for their antimicrobial properties. They have shown potential against a variety of bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, and fungal species like Candida albicans, Aspergillus niger, and Aspergillus clavatus .

Anticancer Properties

The oxazole nucleus is a part of various medicinal compounds with anticancer activities. The substitution pattern on the oxazole ring is crucial in determining its biological activity, which includes the potential to inhibit the growth of cancer cells .

Anti-inflammatory and Analgesic Effects

Oxazole derivatives are known to exhibit significant anti-inflammatory and analgesic effects. This makes them valuable for the development of new medications aimed at treating conditions associated with inflammation and pain .

Antidiabetic Activity

Some oxazole derivatives have been identified to possess antidiabetic properties. These compounds can be used to synthesize new chemical entities that could potentially serve as treatments for diabetes .

Antiobesity

The structural framework of oxazole has been utilized to create derivatives that show promise in the treatment of obesity. These compounds can help in the development of drugs that target metabolic disorders .

Antioxidant Potential

Oxazole derivatives also demonstrate antioxidant properties, which are important in protecting the body from oxidative stress and may have implications in preventing diseases related to oxidative damage .

Future Directions

Research into oxazole derivatives is ongoing, with scientists around the globe synthesizing various oxazole derivatives and screening them for various biological activities . The diverse biological potential of oxazole derivatives makes them valuable for medical applications .

properties

IUPAC Name

methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-6-9-5-7(12-6)3-4-8(10)11-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAUOXQJZWNGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate

CAS RN

1192759-37-7
Record name methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.